Nintedanib

Catalog No.
S548006
CAS No.
656247-17-5
M.F
C31H33N5O4
M. Wt
539.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nintedanib

CAS Number

656247-17-5

Product Name

Nintedanib

IUPAC Name

methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

Molecular Formula

C31H33N5O4

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C31H33N5O4/c1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38/h4-14,19,33,38H,15-18,20H2,1-3H3

InChI Key

XZXHXSATPCNXJR-ZIADKAODSA-N

SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O

Solubility

Soluble in DMSO, not in water

Synonyms

BIBF1120; BIBF 1120; BIBF-1120; Nintedanib. Brand name: Vargatef.

Canonical SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)NC(=C3C4=C(C=C(C=C4)C(=O)OC)NC3=O)C5=CC=CC=C5

Isomeric SMILES

CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N/C(=C\3/C4=C(C=C(C=C4)C(=O)OC)NC3=O)/C5=CC=CC=C5

Description

The exact mass of the compound Intedanib is 539.25325 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Intedanib is a medication that has emerged as a key area of scientific research in the field of pulmonary fibrosis. Its primary application targets Progressive Fibrosing Interstitial Lung Diseases (PF-ILDs), a group of chronic conditions characterized by scarring of the lung tissue [].

Mechanism of Action

Research suggests that Intedanib works by modulating various signaling pathways involved in fibrosis. It inhibits the activity of specific tyrosine kinases, enzymes that play a role in cell growth, proliferation, and differentiation []. In the context of PF-ILDs, Intedanib is believed to target these pathways to slow down the progression of lung scarring.

  • More detailed information on the specific tyrosine kinases targeted by Intedanib can be found in scientific publications [].

Nintedanib is a small-molecule tyrosine kinase inhibitor primarily used in treating idiopathic pulmonary fibrosis and advanced non-small cell lung cancer. Its chemical structure is defined as 1H-indole-6-carboxylic acid, 2,3-dihydro-3-[[[4-[methyl[(4-methyl-1-piperazinyl)acetyl]-amino]phenyl]amino]phenylmethylene]-2-oxo-, methyl ester, (3Z)-, ethanesulfonate with a molecular weight of approximately 539.62 g/mol . Nintedanib acts by competitively binding to the adenosine triphosphate binding sites of various receptor tyrosine kinases, including vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors. This binding inhibits the signaling pathways responsible for cell proliferation and migration, particularly in lung fibroblasts and endothelial cells .

Intedanib's therapeutic effects are attributed to its inhibitory action on multiple tyrosine kinases. These enzymes play a crucial role in regulating cell proliferation, migration, and blood vessel formation. By blocking these pathways, Intedanib disrupts the uncontrolled growth and abnormal blood vessel development associated with various diseases [].

Nintedanib's synthesis involves several key reactions:

  • Malonic Ester Addition: The synthesis begins with the classical malonic ester addition to an arene, leading to a nitrobenzene intermediate.
  • Hydrogenation: The nitrobenzene undergoes hydrogenation under acidic conditions to yield a substituted oxindole.
  • Condensation Reactions: The oxindole is then reacted with trimethyl orthobenzoate in acetic anhydride to form one of the key building blocks.
  • Final Assembly: A series of condensation and acetylation steps culminate in the formation of nintedanib's final structure .

Nintedanib exhibits potent biological activity by inhibiting the receptor tyrosine kinases involved in various cellular processes:

  • Inhibition of Fibroblast Proliferation: By blocking platelet-derived growth factor receptor and fibroblast growth factor receptor signaling, nintedanib effectively reduces fibroblast proliferation and migration, which are critical in conditions like pulmonary fibrosis .
  • Effects on Angiogenesis: Nintedanib also impacts angiogenesis by inhibiting vascular endothelial growth factor receptor signaling, thus limiting new blood vessel formation essential for tumor growth .

The synthesis of nintedanib can be summarized in a multi-step process involving:

  • Formation of Key Intermediates: Starting from malonic esters and arene substrates, key intermediates are formed through a series of reactions including hydrogenation and condensation.
  • Elimination of Protective Groups: The final steps involve the removal of protective groups to yield the active form of nintedanib.
  • Salt Formation: The free base form is converted into its ethanesulfonate salt for improved solubility and bioavailability .

Nintedanib is primarily applied in:

  • Idiopathic Pulmonary Fibrosis: It slows disease progression by reducing lung fibrosis.
  • Non-Small Cell Lung Cancer: Nintedanib is used as part of combination therapy for patients with adenocarcinoma histology.
  • Other Conditions: Research is ongoing into its efficacy for other fibrotic diseases and certain cancers due to its mechanism of action against various growth factor receptors .

Nintedanib shares similarities with several other tyrosine kinase inhibitors but has unique characteristics:

Compound NameMechanism of ActionUnique Features
DasatinibInhibits BCR-ABL and Src family kinasesPrimarily used in chronic myeloid leukemia
SorafenibInhibits multiple kinases including RAF kinasesUsed for renal cell carcinoma and hepatocellular carcinoma
LapatinibDual inhibitor of epidermal growth factor receptorEffective against breast cancer
AxitinibSelective inhibitor of vascular endothelial growth factor receptorsPrimarily used for renal cell carcinoma

Nintedanib's specificity towards fibroblast proliferation and its application in pulmonary diseases set it apart from these compounds, which often target different types of cancers or signaling pathways .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.3

Exact Mass

539.25325

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Associated Chemicals

Nintedanib esylate; 656247-18-6

Wikipedia

Nintedanib

Drug Warnings

Based on animal findings, nintedanib may cause fetal harm if administered to pregnant women. Embryofetal toxicity and teratogenicity have been demonstrated in rats and rabbits given nintedanib dosages less than and approximately 5 times the maximum recommended human dose. Teratogenic effects included missing or additional major blood vessels, skeletal abnormalities, or missing urogenital organs.Women of childbearing potential should use effective contraception while receiving nintedanib and for at least 3 months after the drug is discontinued.If nintedanib is used during pregnancy or if the patient becomes pregnant while receiving the drug, the patient should be apprised of the potential fetal hazard.
Safety and efficacy of nintedanib have not been established in pediatric patients.
Nintedanib and its metabolites are distributed into milk in rats; it is not known whether the drug is distributed into human milk. Because of the potential for serious adverse reactions to nintedanib in nursing infants, a decision should be made whether to discontinue nursing or the drug, taking into account the importance of the drug to the woman.
Adverse effects reported in 5% or more of patients receiving nintedanib and at an incidence greater than with placebo include diarrhea, nausea, abdominal pain, elevated concentrations of hepatic enzymes (e.g., ALT, AST, alkaline phosphatase), vomiting, decreased appetite, decreased weight, headache, and hypertension.
For more Drug Warnings (Complete) data for Nintedanib (16 total), please visit the HSDB record page.

Biological Half Life

The terminal elimination half-life of nintedanib is approximately 10-15 hours. In patients with idiopathic pulmonary fibrosis, the effective half-life of nintedanib has been estimated to be approximately 9.5 hours.
The effective half-life of nintedanib in patients with idiopathic pulmonary fibrosis (IPF) was 9.5 hours (gCV 31.9%).
The pharmacokinetics and metabolism of BIBF 1120, an oral triple angiokinase inhibitor targeting vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR), were studied in healthy male volunteers (n = 8) who had received a single oral dose of 100 mg (14)C-radiolabelled BIBF 1120 administered as solution. BIBF 1120 /had a/ gMean /geometric mean/ terminal half-life /of/ 13.7 hr.

Use Classification

Human drugs -> Vargatef -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group
Human drugs -> Ofev -> EMA Drug Category
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Antitumor drug-candidate intedanib was synthesized from methyl 3-nitrobenzate (2) by nucleophilic substitution, reduction and ring closure, N-acetylation and condensation to give methyl (E)-1-acetyl-3-(methoxyphenylmethylene)-2,3-dihydro-1H-indol-2-oxo-6-carboxylate (5), which was subjected to condensation with N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (9) and deacetylation with an overall yield of about 28% (based on compound 2) and purity of 99.5%. The intermediate 9 can be obtained from N-methyl-4-nitroaniline (6) by N-bromoactylation, nucleophilic substitution and reduction.

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15 deg to 30 °C (59 deg to 86 °F). Protect from exposure to high humidity and avoid excessive heat. If repackaged, use USP tight container.

Interactions

In a multiple dose study in Japanese patients with idiopathic pulmonary fibrosis (IPF), addition of nintedanib to ongoing pirfenidone therapy resulted in a 41 and 32% decrease in nintedanib peak plasma concentrations and area under the concentration-time curve (AUC), respectively, compared with nintedanib alone. Concomitant use of nintedanib and pirfenidone did not have an effect on the pharmacokinetics of pirfenidone. In this study, nausea and vomiting were reported more frequently with concomitant nintedanib and pirfenidone therapy compared with nintedanib alone; all adverse effects reported in the study were mild or moderate in severity.
Nintedanib may increase the risk of bleeding. The manufacturer states that patients receiving full-dose anticoagulation therapy should be monitored closely for bleeding; dosage adjustment of the anticoagulant may be necessary.
Because the aqueous solubility of nintedanib is pH dependent (i.e., increased solubility at pH less than 3), drugs that increase gastric pH may potentially affect the bioavailability of nintedanib. However, concomitant administration of proton-pump inhibitors or H2-receptor antagonists in clinical studies did not affect trough concentrations of nintedanib.
Concomitant oral administration of nintedanib and rifampin (an inducer of P-gp and CYP3A4) decreased peak plasma concentrations and systemic exposure of nintedanib by about 60 and 50%, respectively.
For more Interactions (Complete) data for Nintedanib (8 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Scagliotti GV, Gaafar R, Nowak A, Vogelzang NJ, Von Wangenheim U, Morsli N, Velema D, Popat S. P2.01: LUME-MeSO: Phase II/III Study of Nintedanib + Pemetrexed/Cisplatin in Patients With Malignant Pleural Mesothelioma: Track: SCLC, Mesothelioma, Thymoma. J Thorac Oncol. 2016 Oct;11(10S):S216. doi: 10.1016/j.jtho.2016.08.075. Epub 2016 Sep 22. PubMed PMID: 27676538.
2: Kolb M, Richeldi L, Behr J, Maher TM, Tang W, Stowasser S, Hallmann C, du Bois RM. Nintedanib in patients with idiopathic pulmonary fibrosis and preserved lung volume. Thorax. 2016 Sep 26. pii: thoraxjnl-2016-208710. doi: 10.1136/thoraxjnl-2016-208710. [Epub ahead of print] PubMed PMID: 27672117.
3: Chambers DC. Nintedanib for idiopathic pulmonary fibrosis: An Asian perspective. Respirology. 2016 Sep 20. doi: 10.1111/resp.12903. [Epub ahead of print] PubMed PMID: 27651286.
4: Okusaka T, Otsuka T, Ueno H, Mitsunaga S, Sugimoto R, Muro K, Saito I, Tadayasu Y, Inoue K, Loembé AB, Ikeda M. Phase I study of nintedanib in Japanese patients with advanced hepatocellular carcinoma and liver impairment. Cancer Sci. 2016 Sep 14. doi: 10.1111/cas.13077. [Epub ahead of print] PubMed PMID: 27627050.
5: Hughes G, Toellner H, Morris H, Leonard C, Chaudhuri N. Real World Experiences: Pirfenidone and Nintedanib are Effective and Well Tolerated Treatments for Idiopathic Pulmonary Fibrosis. J Clin Med. 2016 Sep 2;5(9). pii: E78. doi: 10.3390/jcm5090078. Review. PubMed PMID: 27598213.
6: Quintela-Fandino M, Lluch A, Manso LM, Calvo I, Cortes J, García-Saenz JA, Gil JM, Martinez-Jañez N, González-Martín A, Adrover E, De Andres R, Viñas G, Llombart Cussac A, Alba E, Guerra J, Bermejo B, Zamora E, Moreno-Anton F, Pernas-Simon S, Carrato A, Lopez A, Escudero MJ, Campo R, Carrasco EM, Palacios J, Mulero F, Colomer R. 18F-fluoromisonidazole PET and activity of neoadjuvant nintedanib in early HER2-negative breast cancer: a window-of-opportunity randomized trial. Clin Cancer Res. 2016 Sep 1. pii: clincanres.0738.2016. [Epub ahead of print] PubMed PMID: 27587436.
7: Hibi M, Kaneda H, Tanizaki J, Sakai K, Togashi Y, Terashima M, De Velasco MA, Fujita Y, Banno E, Nakamura Y, Takeda M, Ito A, Mitsudomi T, Nakagawa K, Okamoto I, Nishio K. FGFR gene alterations in lung squamous cell carcinoma are potential targets for the multikinase inhibitor nintedanib. Cancer Sci. 2016 Sep 1. doi: 10.1111/cas.13071. [Epub ahead of print] PubMed PMID: 27581340.
8: Olin JL, Woods JA, Garner SJ. Delayed Presentation of Hepatocellular Liver Injury After Nintedanib Administration. Am J Ther. 2016 Aug 17. [Epub ahead of print] PubMed PMID: 27574930.
9: Espinosa Bosch M, Asensi Diez R, García Agudo S, Clopes Estela A. Nintedanib in combination with docetaxel for second-line treatment of advanced non-small-cell lung cancer; GENESIS-SEFH drug evaluation report. Farm Hosp. 2016 Jun 1;40(4):316-27. doi: 10.7399/fh.2016.40.4.10455. PubMed PMID: 27571499.
10: Bonella F, Kreuter M, Hagmeyer L, Neurohr C, Keller C, Kohlhaeufl MJ, Müller-Quernheim J, Milger K, Prasse A; German Nintedanib Compassionate Use Consortium. Insights from the German Compassionate Use Program of Nintedanib for the Treatment of Idiopathic Pulmonary Fibrosis. Respiration. 2016;92(2):98-106. doi: 10.1159/000448288. Epub 2016 Aug 20. PubMed PMID: 27544537.
11: Gann CN, Morsli N, Chen X, Barrueco J. Response to 'Dai W et al. Am J Cancer Res 2015;5(10):3270-3275' from the makers of nintedanib. Am J Cancer Res. 2016 Jul 1;6(7):1547-8. eCollection 2016. PubMed PMID: 27508096; PubMed Central PMCID: PMC4969403.
12: Slobbe P, Poot AJ, Haumann R, Schuit RC, Windhorst AD, van Dongen GA. Two anti-angiogenic TKI-PET tracers, [(11)C]axitinib and [(11)C]nintedanib: Radiosynthesis, in vivo metabolism and initial biodistribution studies in rodents. Nucl Med Biol. 2016 Oct;43(10):612-24. doi: 10.1016/j.nucmedbio.2016.07.003. Epub 2016 Jul 14. PubMed PMID: 27497236.
13: Rogliani P, Calzetta L, Cavalli F, Matera MG, Cazzola M. Pirfenidone, nintedanib and N-acetylcysteine for the treatment of idiopathic pulmonary fibrosis: A systematic review and meta-analysis. Pulm Pharmacol Ther. 2016 Oct;40:95-103. doi: 10.1016/j.pupt.2016.07.009. Epub 2016 Jul 29. PubMed PMID: 27481628.
14: Taniguchi H, Xu Z, Azuma A, Inoue Y, Li H, Fujimoto T, Bailes Z, Schlenker-Herceg R, Kim DS. Subgroup analysis of Asian patients in the INPULSIS® trials of nintedanib in idiopathic pulmonary fibrosis. Respirology. 2016 Jul 11. doi: 10.1111/resp.12852. [Epub ahead of print] PubMed PMID: 27399197.
15: Lobo P. Nintedanib data challenge IPF guidelines. Lancet Respir Med. 2016 Aug;4(8):610. doi: 10.1016/S2213-2600(16)30196-5. Epub 2016 Jul 4. PubMed PMID: 27388655.
16: Wuyts WA, Kolb M, Stowasser S, Stansen W, Huggins JT, Raghu G. First Data on Efficacy and Safety of Nintedanib in Patients with Idiopathic Pulmonary Fibrosis and Forced Vital Capacity of ≤50 % of Predicted Value. Lung. 2016 Oct;194(5):739-43. doi: 10.1007/s00408-016-9912-1. Epub 2016 Jul 4. PubMed PMID: 27377558.
17: Englinger B, Lötsch D, Pirker C, Mohr T, van Schoonhoven S, Boidol B, Lardeau CH, Spitzwieser M, Szabó P, Heffeter P, Lang I, Cichna-Markl M, Grasl-Kraupp B, Marian B, Grusch M, Kubicek S, Szakács G, Berger W. Acquired nintedanib resistance in FGFR1-driven small cell lung cancer: role of endothelin-A receptor-activated ABCB1 expression. Oncotarget. 2016 Jun 29. doi: 10.18632/oncotarget.10324. [Epub ahead of print] PubMed PMID: 27367030.
18: Ryerson CJ, Camp PG, Eves ND, Schaeffer M, Syed N, Dhillon S, Jensen D, Maltais F, O'Donnell DE, Raghavan N, Roman M, Stickland MK, Assayag D, Bourbeau J, Dion G, Fell CD, Hambly N, Johannson KA, Kalluri M, Khalil N, Kolb M, Manganas H, Morán-Mendoza O, Provencher S, Ramesh W, Rolf JD, Wilcox PG, Guenette JA. High Oxygen Delivery to Preserve Exercise Capacity in Patients with Idiopathic Pulmonary Fibrosis Treated with Nintedanib. Methodology of the HOPE-IPF Study. Ann Am Thorac Soc. 2016 Sep;13(9):1640-7. doi: 10.1513/AnnalsATS.201604-267OC. PubMed PMID: 27348402.
19: Nintedanib. Aust Prescr. 2016 Apr;39(2):62-3. doi: 10.18773/austprescr.2016.031. Epub 2016 Feb 22. Review. PubMed PMID: 27340326; PubMed Central PMCID: PMC4917623.
20: Raghu G, Wells AU, Nicholson AG, Richeldi L, Flaherty KR, Le Maulf F, Stowasser S, Schlenker-Herceg R, Hansell DM. Effect of Nintedanib in Subgroups of Idiopathic Pulmonary Fibrosis by Diagnostic Criteria. Am J Respir Crit Care Med. 2016 Jun 22. [Epub ahead of print] PubMed PMID: 27331880.

Explore Compound Types